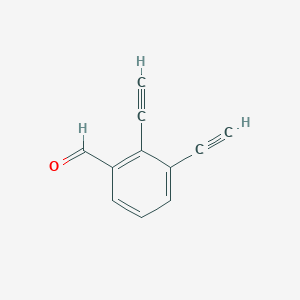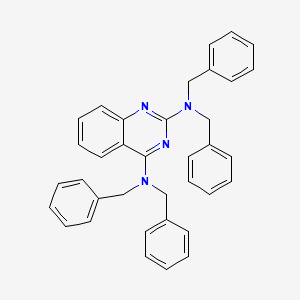
1,N6-Ethenoadenosine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,N6-Ethenoadenosine hydrochloride is a modified nucleoside derivative, characterized by the presence of an etheno group fused to the adenine base.
准备方法
Synthetic Routes and Reaction Conditions: 1,N6-Ethenoadenosine hydrochloride can be synthesized through the reaction of adenosine with chloroacetaldehyde. This reaction typically involves the treatment of adenosine with chloroacetaldehyde under acidic conditions, leading to the formation of the etheno group . The reaction conditions often include maintaining a specific pH and temperature to ensure optimal yield and purity of the product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
化学反应分析
Types of Reactions: 1,N6-Ethenoadenosine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the etheno group, potentially altering the compound’s properties.
Substitution: The etheno group can participate in substitution reactions, where other functional groups replace it.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ethenoadenosine derivatives, while substitution reactions can produce a variety of substituted nucleosides .
科学研究应用
1,N6-Ethenoadenosine hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,N6-ethenoadenosine hydrochloride involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can lead to mutations and genomic instability, making it a valuable tool for studying DNA damage and repair mechanisms . The compound targets specific molecular pathways involved in nucleic acid synthesis and repair, providing insights into cellular processes and potential therapeutic applications .
相似化合物的比较
1,N6-Ethenoadenosine hydrochloride can be compared to other etheno derivatives, such as:
1,N4-Ethenocytidine: Similar in structure but with an etheno group fused to cytidine instead of adenosine.
1,N2-Ethenoguanosine: Another etheno derivative with the etheno group attached to guanosine.
Uniqueness: What sets this compound apart is its specific interaction with adenosine receptors and its unique fluorescent properties, which make it particularly useful in biochemical and medical research .
Conclusion
This compound is a compound of significant scientific interest due to its unique structural properties and wide range of applications. From its synthesis to its role in scientific research, this compound offers valuable insights and potential therapeutic benefits across various fields.
属性
分子式 |
C12H14ClN5O4 |
|---|---|
分子量 |
327.72 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C12H13N5O4.ClH/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-20H,3H2;1H/t6-,8-,9-,12-;/m1./s1 |
InChI 键 |
YMQMOUIFFNWSNO-OUTCZKRVSA-N |
手性 SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O.Cl |
规范 SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)









![4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)

![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl](/img/structure/B13828900.png)

